N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide
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Overview
Description
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core linked to a phenylpyridazine moiety through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide typically involves the following steps:
Formation of the Phenylpyridazine Moiety: The phenylpyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aromatic aldehydes or ketones.
Ethoxy Bridge Formation: The ethoxy bridge is introduced by reacting the phenylpyridazine with an ethylating agent, such as ethyl bromide, under basic conditions.
Benzamide Formation: The final step involves coupling the ethoxy-substituted phenylpyridazine with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or phenylpyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Exhibits significant activity against Mycobacterium tuberculosis.
Uniqueness
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide stands out due to its unique ethoxy bridge and phenylpyridazine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide |
InChI |
InChI=1S/C19H17N3O2/c23-19(16-9-5-2-6-10-16)20-13-14-24-18-12-11-17(21-22-18)15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,23) |
InChI Key |
GUHBQYKDZHJMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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